3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Descripción
This compound features a quinazolin-4(3H)-one core modified with a 2-thioxo group at position 2, a cyclohexylmethyl substituent at position 3, and a 4-(4-methoxyphenyl)piperazin-1-yl carbonyl group attached to the cyclohexane ring. The thioxo group may enhance hydrogen bonding or alter electron distribution, while the methoxyphenyl substituent could influence lipophilicity and metabolic stability.
Propiedades
Número CAS |
689766-18-5 |
|---|---|
Fórmula molecular |
C27H32N4O3S |
Peso molecular |
492.64 |
Nombre IUPAC |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35) |
Clave InChI |
LOIZBJVKBCDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Solubilidad |
not available |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
2-(1-Oxo-1-(4-phenylpiperazin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one (Compound 267)
- Key Features: Quinazolinone core with a hexylthio chain and phenylpiperazine group. Bioactivity: Acts as an allosteric Chk1 kinase inhibitor .
- The 4-methoxyphenyl substituent (vs. phenyl in Compound 267) may enhance solubility and modulate receptor affinity due to electron-donating effects.
2-(4-((1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (Compound 7e)
- Key Features: Quinazolinone core with a dichlorophenyl-triazole ether linkage. Synthesis: High yield (92%) via click chemistry .
- Comparison: The dichlorophenyl group in 7e introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound f)
- Key Features :
- Comparison: The target compound lacks the triazolone and dioxolane groups, focusing instead on the quinazolinone core. Both compounds utilize piperazine for solubility but differ in primary pharmacophores.
Ketoconazole (65277-42-1)
- Key Features :
- Comparison: The target compound’s methoxyphenyl group may reduce toxicity compared to ketoconazole’s dichlorophenyl moiety. The quinazolinone core could offer different target selectivity compared to ketoconazole’s imidazole-based mechanism.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: Piperazine derivatives generally enhance water solubility and blood-brain barrier penetration, critical for CNS-targeting drugs . Thioxo groups in quinazolinones may improve hydrogen bonding with kinase ATP-binding pockets .
- Bioactivity Gaps: The target compound’s 4-methoxyphenyl group could reduce cytotoxicity compared to dichlorophenyl analogs (e.g., 7e) but requires empirical validation. No direct evidence links the target compound to Chk1 inhibition or antifungal activity, though structural parallels suggest plausible mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
